N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cancer Stem Cell Breast Cancer High-Throughput Screening

Researchers performing SAR expansion around 4,6-dichloro benzothiazole amide hits often procure wrong positional isomers, breaking traceability to original screening data. This exact 4,6-dichloro isomer resolves that problem: it was specifically included in the NIH Molecular Libraries Program screen (PubChem AID 504535) for breast cancer stem cell (CSC) inhibitors. • Exact 4,6-dichloro substitution pattern traceable to NIH screening dataset • Distinct chemotype within N-(benzothiazol-2-yl)pyrrolamide class; positional isomerism invalidates SAR interpretation • Suitable for kinase profiling, antimycobacterial SAR, and CSC biology tool compound studies

Molecular Formula C18H11Cl2N3O3S
Molecular Weight 420.26
CAS No. 897759-44-3
Cat. No. B2806498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS897759-44-3
Molecular FormulaC18H11Cl2N3O3S
Molecular Weight420.26
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl
InChIInChI=1S/C18H11Cl2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-1-3-11(4-2-9)23-14(24)5-6-15(23)25/h1-4,7-8H,5-6H2,(H,21,22,26)
InChIKeyWNUSMXPEORCPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 897759-44-3: Compound Profile & Procurement


N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897759-44-3; molecular formula C₁₈H₁₁Cl₂N₃O₃S; molecular weight 420.26 g/mol) belongs to the N-(benzothiazol-2-yl)pyrrolamide class, characterized by a 4,6-dichloro-substituted benzothiazole core linked via an amide bridge to a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety [1]. This compound was included in the NIH Molecular Libraries Program and tested in a high-throughput screen (PubChem AID 504535) designed to identify inhibitors of breast cancer stem cells using the HMLE_shECad cell line [2]. The dual chloro substitution at positions 4 and 6 of the benzothiazole ring, combined with the succinimido-benzamide appendage, constitutes a distinct chemotype within the broader benzothiazole amide family, a class known for diverse kinase inhibition, antibacterial, and anticancer activities [1].

Why Analogs Cannot Substitute for CAS 897759-44-3


Within the N-(benzothiazol-2-yl)pyrrolamide class, even minor positional isomerism of chloro substituents can produce substantial shifts in target engagement and biological potency. Evidence from a systematic medicinal chemistry study of benzothiazole-pyrrolamide DNA gyrase inhibitors demonstrates that moving substituents from position 3 of the benzothiazole ring to the carboxamide nitrogen attenuates inhibition by up to two orders of magnitude [1]. Although this specific finding pertains to DNA gyrase rather than the cancer stem cell context, it establishes a critical class-level principle: the exact substitution pattern on the benzothiazole core is a key driver of biological activity and cannot be assumed to be interchangeable. Analogs such as the 4,5-dichloro positional isomer (CAS 897617-97-9), the 4,7-dichloro isomer, or the monochloro 6-chloro derivative each present a distinct steric and electronic landscape that is expected to yield divergent target-binding profiles. Consequently, generic substitution risks invalidating experimental reproducibility, confounding structure–activity relationship (SAR) interpretation, and wasting procurement resources on compounds that have not been validated in the same biological context as the 4,6-dichloro isomer [1].

CAS 897759-44-3: Differentiation Evidence


Cancer Stem Cell Inhibitor Screening

In the NIH/MLPCN Luminescence Cell-Based Primary HTS for Inhibitors of Cancer Stem Cells (PubChem AID 504535), the target compound (4,6-dichloro isomer, CAS 897759-44-3) was tested alongside 45 compounds in the 'Inhibitor_Dose_DryPowder_Activity_Set5' at concentrations ranging from 4.6 nM to 30 µM against the HMLE_shECad breast cancer stem cell-like line [1]. The assay recorded 26 compounds as 'Active' out of 45 tested, with 6 compounds showing activity at ≤1 µM [1]. Because the full per-compound activity matrix for this specific compound has not been independently published in a peer-reviewed journal, a direct numerical comparison with its positional isomers (4,5-dichloro, CAS 897617-97-9; 4,7-dichloro) within this exact assay is not available from public non-vendor sources. However, the 4,6-dichloro substitution pattern is structurally distinct from the 4,5- and 4,7-isomers, and class-level SAR from the benzothiazole-pyrrolamide DNA gyrase series indicates that position-3 vs. position-4 substituent shifts can alter potency by up to 100-fold [2]. Procurement of the 4,6-dichloro isomer is therefore required to reproduce the specific screening conditions of AID 504535; any other positional isomer would represent an untested perturbation of the SAR landscape [1][2].

Cancer Stem Cell Breast Cancer High-Throughput Screening

Antimycobacterial Activity (Patent SAR)

A 2021 patent (US 11,655,225 B2) on antimycobacterial heterocyclic amides explicitly identifies 4,6-dichloro-benzo[d]thiazol-2-amine as a synthetic intermediate and incorporates the 4,6-dichloro substitution pattern within its broad SAR exploration of benzothiazole amides targeting Mycobacterium species [1]. The patent describes compounds with the N-(4,6-dichloro-1,3-benzothiazol-2-yl)amide scaffold, establishing this substitution pattern as a recognized substructure for antimycobacterial activity. The target compound (CAS 897759-44-3) extends this scaffold by appending a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group, distinguishing it from simpler amide derivatives such as N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide or N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. The succinimido-benzamide moiety introduces a second hydrogen-bond-capable carbonyl system and an extended aromatic surface, features that can enhance binding to hydrophobic pockets in mycobacterial targets [1]. Although no head-to-head MIC comparison between the target compound and simpler 4,6-dichloro benzothiazole amides is publicly available, the patent SAR framework provides a rationale for selecting the more elaborated succinimido-benzamide derivative for antimycobacterial screening campaigns.

Antimycobacterial Mycobacterium tuberculosis Benzothiazole Amide

Antibacterial Activity of 4,6-Dichloro Core

The core 4,6-dichlorobenzo[d]thiazol-2-amine building block (CAS 16582-59-5) has documented activity against gram-negative bacteria, attributed to inhibition of fatty acid biosynthesis . This synthetic precursor is the amine component used in constructing the target compound. In contrast, closely related benzothiazole core isomers—such as 5,6-dichlorobenzothiazole (CAS 854059-32-8) or 2,6-dichlorobenzothiazole (CAS 3622-23-9)—present different electronic distributions and steric profiles that alter their antibacterial SAR. The target compound (CAS 897759-44-3) retains the 4,6-dichloro pharmacophore while coupling it to a succinimido-benzamide tail, a structural elaboration that distinguishes it from the simple 2-amino precursor. Users seeking to explore antibacterial mechanisms rooted in the 4,6-dichloro benzothiazole pharmacophore should therefore procure the target compound rather than the amine precursor, as the amide-linked succinimido-benzamide appendage may significantly modulate potency, selectivity, and physicochemical properties .

Antibacterial Gram-Negative Bacteria Benzothiazole

Kinase Selectivity via Succinimido-Benzamide

Systematic SAR studies of benzothiazole amide kinase inhibitors (e.g., ITK inhibitors with sub-nanomolar potency) demonstrate that the nature and geometry of the amide-linked appendage profoundly affect kinase selectivity and cellular activity [1]. The target compound incorporates a 4-(2,5-dioxopyrrolidin-1-yl)benzamide tail, which is structurally distinct from simpler benzothiazole amides such as N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide (CAS 16582-59-5 derivative) or N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351616-62-0). The succinimido ring provides a rigid, cyclic imide system with dual carbonyl hydrogen-bond acceptors, whereas simpler amides offer only a single carbonyl or smaller substituent. Although direct selectivity data for the target compound are not publicly available, the broader benzothiazole amide kinase inhibitor literature indicates that such appendage variation is a key determinant of target selectivity profiles [1]. This supports the selection of the target compound when a more elaborated, potentially more selective benzothiazole amide scaffold is required for kinase inhibitor screening or medicinal chemistry optimization.

Kinase Inhibition Structure-Activity Relationship Benzothiazole Amide

CAS 897759-44-3: Application Scenarios


Breast CSC Screening & Hit Validation

This compound was specifically included in the NIH Molecular Libraries Program high-throughput screen (PubChem AID 504535) designed to identify small-molecule inhibitors of breast cancer stem cells using the HMLE_shECad epithelial–mesenchymal transition (EMT) cell model [1]. Users performing secondary validation of hits from this screen, conducting SAR expansion around the 4,6-dichloro benzothiazole amide scaffold, or generating tool compounds for CSC biology studies should procure this exact compound. The 4,6-dichloro substitution pattern distinguishes it from other library members, and substitution with any other positional isomer (4,5-dichloro, 4,7-dichloro, or monochloro analogs) would break traceability to the original screening dataset [1].

Antimycobacterial SAR Expansion

The 4,6-dichloro benzothiazole amide scaffold is recognized in patent literature (US 11,655,225 B2) as a productive chemotype for antimycobacterial activity against M. tuberculosis, M. abscessus, M. avium, and M. intracellulare [2]. The target compound, with its succinimido-benzamide extension, represents a more elaborated analog within this series. It is suited for medicinal chemistry teams seeking to explore whether the addition of the rigid cyclic imide moiety improves antimycobacterial potency, alters resistance profiles, or modulates pharmacokinetic properties relative to simpler 4,6-dichloro benzothiazole amides cited in the patent [2].

Kinase Inhibitor Selectivity Profiling

Benzothiazole amides have been developed as potent kinase inhibitors targeting ITK (sub-nanomolar IC₅₀) and LRRK2, where the benzamide appendage is a critical determinant of kinase selectivity [3]. The target compound's 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety offers a structurally distinct alternative to the simpler amide or urea appendages commonly found in kinase inhibitor libraries. It is appropriate for biochemical and cellular kinase profiling panels where the goal is to identify novel kinase selectivity fingerprints conferred by the succinimido-benzamide tail, or as a starting point for structure-based optimization toward specific kinase targets [3].

Antibacterial Pharmacophore Exploration

The 4,6-dichlorobenzo[d]thiazol-2-amine precursor has demonstrated activity against gram-negative bacteria via inhibition of fatty acid biosynthesis . The target compound retains this core while introducing a succinimido-benzamide module that may enhance membrane permeability, target affinity, or metabolic stability. It is suitable for antibacterial screening cascades where the objective is to determine whether elaboration of the 4,6-dichloro benzothiazole pharmacophore with a bulkier amide appendage improves antibacterial spectrum or potency relative to the parent 2-amino compound .

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